PF-4778574

Catalog No.
S539256
CAS No.
1219633-99-4
M.F
C19H22N2O3S2
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-4778574

CAS Number

1219633-99-4

Product Name

PF-4778574

IUPAC Name

N-[(3R,4S)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide

Molecular Formula

C19H22N2O3S2

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C19H22N2O3S2/c1-13(2)26(22,23)21-18-9-10-24-12-17(18)14-3-5-15(6-4-14)19-8-7-16(11-20)25-19/h3-8,13,17-18,21H,9-10,12H2,1-2H3/t17-,18+/m1/s1

InChI Key

FFAGHPLLBXWCSF-MSOLQXFVSA-N

SMILES

CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)C3=CC=C(S3)C#N

Solubility

Soluble in DMSO

Synonyms

PF-44462786; PF 44462786; PF44462786;

Canonical SMILES

CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)C3=CC=C(S3)C#N

Isomeric SMILES

CC(C)S(=O)(=O)N[C@H]1CCOC[C@@H]1C2=CC=C(C=C2)C3=CC=C(S3)C#N

Description

The exact mass of the compound 2-Propanesulfonamide, N-((3R,4S)-3-(4-(5-cyano-2-thienyl)phenyl)tetrahydro-2H-pyran-4-yl)- is 390.1072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Currently Available Information:

  • PubChem Entry: The National Institutes of Health's PubChem database provides a basic description of the compound, including its chemical structure, InChI identifier, and a unique identifier (CID) [PF-4778574]. However, PubChem does not typically contain information on biological activity or research applications [].

Further Exploration:

While details on specific research applications are unavailable, some resources can be explored to potentially find more information:

  • Patent Databases: Searching patent databases like Espacenet or USPTO might reveal patents where this compound is claimed as part of an invention [, ]. Patents often disclose the intended use or function of a novel compound.
  • Scientific Literature Databases: Searching scientific literature databases like ScienceDirect or Scopus using the compound's name or ID might uncover research articles that mention this compound. These articles could provide clues about its potential biological properties or applications [, ].

PF-4778574 is a chemical compound recognized for its role as a positive allosteric modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, commonly known as the AMPA receptor. Its chemical structure can be denoted by the CAS number 1219633-99-4. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in cognitive enhancement and neuroprotection. PF-4778574 is particularly noted for its ability to enhance synaptic transmission and plasticity, which are critical processes in learning and memory.

Primarily involving its interaction with AMPA receptors. The compound acts by binding to a site distinct from the orthosteric site of the receptor, leading to increased receptor activity without directly activating the receptor itself. This mechanism allows for modulation of synaptic responses in neuronal pathways. Specific reaction pathways and mechanisms of action are still under investigation, but studies indicate that PF-4778574 can effectively modulate glutamatergic signaling, which is crucial for cognitive functions .

PF-4778574 exhibits significant biological activity as a positive allosteric modulator of AMPA receptors, with a reported inhibition constant (Ki) of approximately 85 nM . This modulation has been linked to various pro-cognitive effects, including the prevention of ketamine-induced impairments in working memory . In preclinical studies, PF-4778574 has demonstrated efficacy in enhancing cognitive performance in animal models, suggesting its potential utility in treating cognitive deficits associated with psychiatric disorders .

The synthesis of PF-4778574 involves multiple steps typical of complex organic compounds. Although specific synthetic routes are proprietary and not extensively detailed in public literature, general methods for synthesizing similar compounds often include:

  • Formation of key intermediates: Utilizing standard organic reactions such as nucleophilic substitutions or cyclizations.
  • Functional group modifications: Employing techniques like oxidation or reduction to achieve desired functional groups.
  • Purification: Techniques such as recrystallization or chromatography are typically used to isolate and purify the final product.

For precise synthetic routes, proprietary methods from pharmaceutical companies may provide the most reliable information .

PF-4778574 holds promise for various applications in neuroscience and pharmacology, particularly:

  • Cognitive Enhancement: Potential use in treating disorders characterized by cognitive deficits such as schizophrenia or Alzheimer's disease.
  • Neuroprotection: Investigated for its ability to protect neurons against excitotoxicity, which is often implicated in neurodegenerative diseases.
  • Research Tool: Utilized in experimental settings to study AMPA receptor function and modulation.

The compound's ability to enhance synaptic plasticity makes it a valuable candidate for further research into cognitive therapies .

Interaction studies involving PF-4778574 have highlighted its selective modulation effects on AMPA receptors without significant off-target effects. Research indicates that PF-4778574 can enhance AMPA receptor-mediated currents in neuronal cultures, suggesting a robust interaction with glutamatergic signaling pathways . Additionally, studies have explored its interactions with other neurotransmitter systems, providing insights into its broader pharmacological profile.

PF-4778574 can be compared with several other compounds that also act on AMPA receptors or share similar pharmacological profiles. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
CE-157119Positive allosteric modulatorSimilar structure; different binding affinity
RisperidoneAntipsychotic agentPrimarily acts on dopamine receptors
9-HydroxyrisperidoneMetabolite of risperidoneShares some pharmacological effects but differs significantly in receptor target specificity

PF-4778574 stands out due to its specific action on AMPA receptors and its potential for cognitive enhancement without the side effects commonly associated with traditional antipsychotics like risperidone .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

390.10718492 g/mol

Monoisotopic Mass

390.10718492 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TI55D82Z4B

Wikipedia

Pf-4778574

Dates

Modify: 2024-04-14
https://drugs.ncats.io/ginas/app/substance/ee507afa

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